molecular formula C13H16O7S B016401 1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose CAS No. 23643-29-0

1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose

Cat. No.: B016401
CAS No.: 23643-29-0
M. Wt: 316.33 g/mol
InChI Key: UQADBXIDJFBONH-SYLRKERUSA-N
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Description

1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose is a sulfonated carbohydrate compound with the molecular formula C13H16O7S and a molecular weight of 316.33 g/mol. It is an intermediate molecule that plays a pivotal role in synthesizing biomedically potent compounds and is extensively employed in the genesis of diverse glycoside medications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose can be synthesized through the reaction of levoglucosan with p-toluenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:

  • Dissolving levoglucosan in an appropriate solvent like dichloromethane.
  • Adding p-toluenesulfonyl chloride to the solution.
  • Introducing pyridine to the mixture to act as a base.
  • Stirring the reaction mixture at room temperature for several hours.
  • Purifying the product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Using high-purity reagents and solvents.
  • Employing large-scale reactors with precise temperature and stirring controls.
  • Implementing efficient purification techniques such as large-scale chromatography or crystallization.
  • Ensuring compliance with Good Manufacturing Practices (GMP) to maintain product quality and safety.

Chemical Reactions Analysis

Types of Reactions

1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of sulfonamide or sulfonate esters.

    Reduction: Formation of alcohols or hydrocarbons.

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Scientific Research Applications

1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex glycosides and other carbohydrate derivatives.

    Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: Utilized in the development of glycoside-based drugs and therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose involves its role as an intermediate in various biochemical pathways. It interacts with specific enzymes and molecular targets to facilitate the synthesis of glycosides and other biologically active compounds. The sulfonyl group enhances the compound’s reactivity, allowing it to participate in diverse chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Levoglucosan: A precursor in the synthesis of 1,6-Anhydro-4-O-p-toluenesufonyl-b-D-glucopyranose.

    p-Toluenesulfonyl Chloride: A reagent used in the synthesis of sulfonated carbohydrates.

    1,6-Anhydro-2,3,4-tri-O-p-toluenesulfonyl-b-D-glucopyranose: A related compound with multiple sulfonyl groups.

Uniqueness

This compound is unique due to its specific structure and reactivity. The presence of the anhydro bridge and the sulfonyl group makes it a valuable intermediate in the synthesis of glycosides and other complex molecules. Its versatility in undergoing various chemical reactions further enhances its significance in scientific research and industrial applications.

Properties

IUPAC Name

[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O7S/c1-7-2-4-8(5-3-7)21(16,17)20-12-9-6-18-13(19-9)11(15)10(12)14/h2-5,9-15H,6H2,1H3/t9-,10-,11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQADBXIDJFBONH-SYLRKERUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2C3COC(O3)C(C2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@H]3CO[C@H](O3)[C@@H]([C@H]2O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441217
Record name (1R,2S,3R,4R,5R)-3,4-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl 4-methylbenzene-1-sulfonate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23643-29-0
Record name (1R,2S,3R,4R,5R)-3,4-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl 4-methylbenzene-1-sulfonate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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